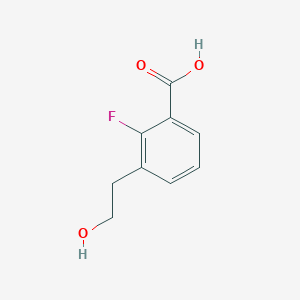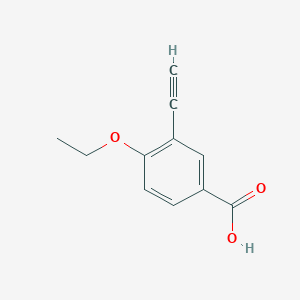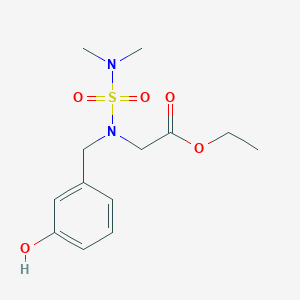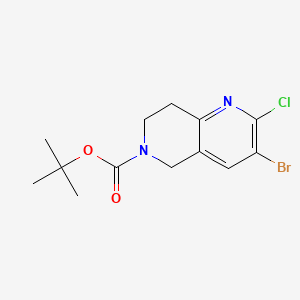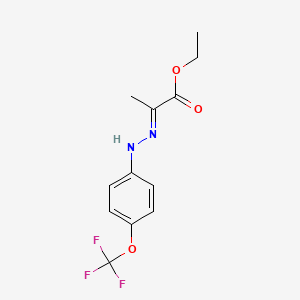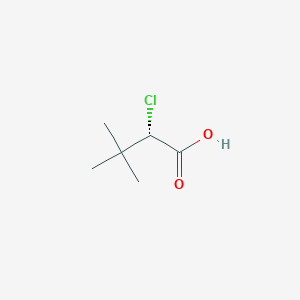
4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate is an organofluorine compound with the molecular formula C8H11BrF4O3 and a molecular weight of 311.07 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with propyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbonate ester can be hydrolyzed to form 4-Bromo-3,3,4,4-tetrafluorobutanol and propyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed
Nucleophilic substitution: Substituted fluorobutyl derivatives.
Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and propyl alcohol.
Oxidation and Reduction: Corresponding carbonyl compounds or alcohols
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate.
4-Bromo-3,3,4,4-tetrafluoro-1-butene: Another fluorinated compound with similar reactivity.
4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate: A related compound with an additional fluorine atom in the propyl group.
Uniqueness
This compound is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. This makes it valuable in specialized applications where other compounds may not be suitable .
Properties
Molecular Formula |
C8H11BrF4O3 |
|---|---|
Molecular Weight |
311.07 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) propyl carbonate |
InChI |
InChI=1S/C8H11BrF4O3/c1-2-4-15-6(14)16-5-3-7(10,11)8(9,12)13/h2-5H2,1H3 |
InChI Key |
WVPQYVMXRHQEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



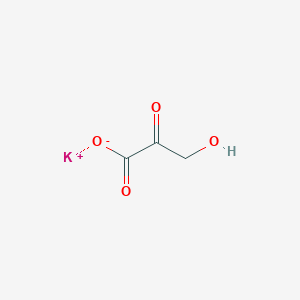

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
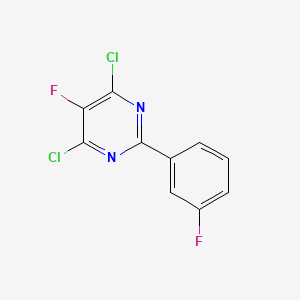
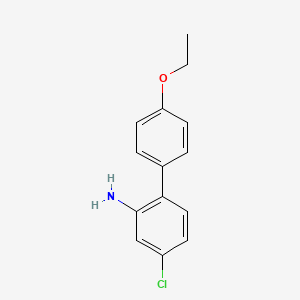
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
